molecular formula C11H16ClN B13606481 3-(4-Chlorophenyl)-3-methylbutan-2-amine

3-(4-Chlorophenyl)-3-methylbutan-2-amine

Cat. No.: B13606481
M. Wt: 197.70 g/mol
InChI Key: OBJBRDYJGVFPEY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-methylbutan-2-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a methylbutan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-methylbutan-2-amine typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method includes the reductive amination of 4-chlorobenzaldehyde with 3-methylbutan-2-amine using a reducing agent such as sodium cyanoborohydride in the presence of a solvent like methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of 3-(4-chlorophenyl)-3-methylbutan-2-one or 3-(4-chlorophenyl)-3-methylbutanoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-3-methylbutan-2-ol.

    Substitution: Formation of 3-(4-hydroxyphenyl)-3-methylbutan-2-amine.

Scientific Research Applications

3-(4-Chlorophenyl)-3-methylbutan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

    3-(4-Chlorophenyl)-3-methylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    3-(4-Hydroxyphenyl)-3-methylbutan-2-amine: Similar structure but with a hydroxyl group on the phenyl ring.

Uniqueness: 3-(4-Chlorophenyl)-3-methylbutan-2-amine is unique due to its specific combination of a chlorophenyl group and a methylbutan-2-amine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16ClN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3

InChI Key

OBJBRDYJGVFPEY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C1=CC=C(C=C1)Cl)N

Origin of Product

United States

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